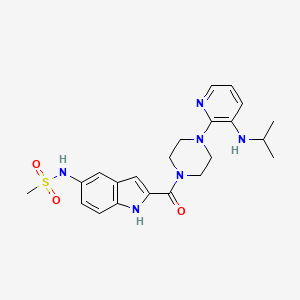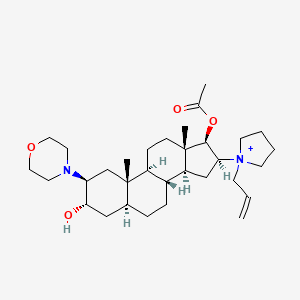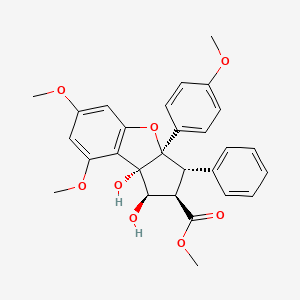![molecular formula C13H9F3N4 B1662939 3-甲基-6-[3-(三氟甲基)苯基]-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 66548-69-4](/img/structure/B1662939.png)
3-甲基-6-[3-(三氟甲基)苯基]-[1,2,4]三唑并[4,3-b]哒嗪
概述
描述
CL 218872 是一种用于科学研究的镇静催眠药物。它与三唑仑等镇静催眠苯二氮卓类药物具有相似的作用,但结构不同,被归类为非苯二氮卓类催眠药。 CL 218872 是一种 γ-氨基丁酸 A (GABA A) 部分激动剂,对 α1 亚型具有选择性 .
科学研究应用
CL 218872 主要用于科学研究,因为它具有镇静、催眠、抗焦虑、抗惊厥和遗忘作用。它是一种对 α1 亚型具有选择性的 GABA A 部分激动剂,使其在与中枢神经系统相关的研究中很有用。其应用包括:
神经科学: 研究 GABA A 受体调节的影响。
药理学: 研究非苯二氮卓类催眠药的药理特性。
生化分析
Biochemical Properties
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .
Cellular Effects
The cellular effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .
Molecular Mechanism
At the molecular level, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .
Metabolic Pathways
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
准备方法
CL 218872 的合成涉及多个步骤:
3-三氟甲基苯甲醛与吗啉和氰化钾反应: 反应在四氢呋喃 (THF) 中回流,以对甲苯磺酸为催化剂,生成 α-(3-三氟甲基苯基)-4-吗啉乙腈。
与丙烯酸乙酯缩合: 这一步使用四氢呋喃 (THF) 中的氢氧化钾 (KOH) 生成 γ-氰基-γ-(3-三氟甲基苯基)-4-吗啉丁酸乙酯。
与肼环化: 回流乙醇用于使酯环化,形成 4,5-二氢-6-(3-三氟甲基苯基)-3(2H)-哒嗪酮。
脱氢: 用溴在热的乙酸中处理,使化合物脱氢生成 6-(3-三氟甲基苯基)-3(2H)-哒嗪酮。
与氧氯化磷反应: 反应在 100°C 下进行,生成 3-氯-6-(3-三氟甲基苯基)哒嗪。
化学反应分析
CL 218872 经历各种类型的化学反应:
氧化: 该化合物可以使用像溴在热的乙酸中的试剂进行氧化。
环化: 环化反应在其合成中至关重要,涉及像肼和乙酰肼这样的试剂。
作用机制
CL 218872 在 GABA A 受体处起部分激动剂作用,特别是针对 α1 亚型。这种相互作用增强了 GABA 的抑制作用,从而产生镇静和抗焦虑作用。 该化合物选择性地结合含有 α1 亚基的 GABA A 受体,对含有 α2 或 α3 亚基的受体亲和力较低 .
相似化合物的比较
CL 218872 在结构上与苯二氮卓类药物不同,但具有相似的药理作用。它与三唑仑和佐匹克隆等化合物相当:
三唑仑: 一种具有镇静催眠作用的苯二氮卓类药物。
佐匹克隆: 一种具有类似催眠作用的咪唑并吡啶衍生物
CL 218872 对 GABA A 受体 α1 亚型的选择性使其有别于这些化合物,为研究目的提供了独特的特征。
属性
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CL 218872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CL-218872 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














